3-(2-Chloro-phenyl)-2-methyl-propionylchloride
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Overview
Description
3-(2-Chloro-phenyl)-2-methyl-propionylchloride is an organic compound that belongs to the class of aromatic chlorides It is characterized by the presence of a chloro-substituted phenyl ring attached to a propionyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-phenyl)-2-methyl-propionylchloride typically involves the chlorination of 3-(2-Chloro-phenyl)-2-methyl-propionic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the acid with thionyl chloride in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-phenyl)-2-methyl-propionylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Corresponding alcohols.
Oxidation Products: Carboxylic acids and other oxidized forms.
Scientific Research Applications
3-(2-Chloro-phenyl)-2-methyl-propionylchloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Chloro-phenyl)-2-methyl-propionylchloride involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may interact with neuronal voltage-sensitive sodium and calcium channels, leading to its anticonvulsant and analgesic effects . The compound’s reactivity is primarily due to the presence of the chloro and propionyl chloride groups, which facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-phenyl)-2-methyl-propionylchloride
- 3-(4-Chloro-phenyl)-2-methyl-propionylchloride
- 3-(2-Bromo-phenyl)-2-methyl-propionylchloride
Uniqueness
3-(2-Chloro-phenyl)-2-methyl-propionylchloride is unique due to the specific positioning of the chloro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
880653-64-5 |
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Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-methylpropanoyl chloride |
InChI |
InChI=1S/C10H10Cl2O/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChI Key |
QEWYSOOSFHLJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)C(=O)Cl |
Origin of Product |
United States |
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